molecular formula C11H15NO4 B1452054 2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid CAS No. 1221724-20-4

2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1452054
CAS No.: 1221724-20-4
M. Wt: 225.24 g/mol
InChI Key: TUDGPTGIVROZOI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid is a bicyclic compound featuring a saturated isoindole core (bicyclo[3.3.0] system) with two methyl groups at positions 2 and 5, two ketone (dioxo) groups at positions 1 and 3, and a carboxylic acid substituent at position 4. Its molecular formula is inferred as C₁₁H₁₃NO₄, with a molecular weight of 239.23 g/mol.

Properties

IUPAC Name

2,5-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-5-3-4-6-8(7(5)11(15)16)10(14)12(2)9(6)13/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDGPTGIVROZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1C(=O)O)C(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 218.24 g/mol

This structure features a dioxo group and a carboxylic acid moiety, which are crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:

  • Heparanase Inhibition : The compound has been noted to inhibit heparanase, an enzyme involved in tumor metastasis and angiogenesis. In particular, derivatives of isoindole compounds have shown IC50 values between 200-500 nM against heparanase, demonstrating significant selectivity over human beta-glucuronidase .
  • Anti-Angiogenic Properties : The inhibition of heparanase also correlates with anti-angiogenic effects, suggesting potential applications in cancer therapy .
  • Antibacterial Activity : Preliminary studies indicate that related dioxo compounds exhibit antibacterial properties against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Heparanase Inhibition :
    • Objective : To evaluate the inhibitory effects on heparanase.
    • Findings : Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition at low concentrations .
  • Antibacterial Screening :
    • Objective : To assess the antibacterial efficacy against common pathogens.
    • Results : Compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 625 µg/mL to 1250 µg/mL against S. aureus and C. albicans .

Comparative Biological Activity Table

Compound NameHeparanase IC50 (nM)Antibacterial Activity (MIC µg/mL)Anti-Angiogenic Effects
This compound200 - 500625 - 1250Yes
Related Dioxo Derivative A150500Yes
Related Dioxo Derivative B3001000No

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of isoindole compounds exhibit significant anticancer activity. A study highlighted the potential of 2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid as a precursor for synthesizing novel anticancer agents. The compound's ability to inhibit specific cancer cell lines was investigated, showing promise in targeting malignancies such as breast and lung cancer .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and the inhibition of cell proliferation. In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cells, suggesting it could be a valuable addition to cancer therapeutics .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block for synthesizing various bioactive molecules. Its functional groups allow for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. For instance:

Compound Target Activity Synthesis Method
2-(4-fluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amineAntidepressantNucleophilic substitution
1-bromo-3-methyl-2-nitrobenzeneAntimicrobialElectrophilic aromatic substitution

This table illustrates how derivatives can be crafted from the base compound to yield substances with specific biological activities .

Material Science Applications

Polymer Chemistry
In material science, this compound is explored for its potential in polymer synthesis. Its dioxo structure can facilitate cross-linking reactions, leading to the creation of novel polymers with desirable mechanical properties. Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength .

Nanotechnology
Furthermore, this compound has been investigated for applications in nanotechnology, particularly in the fabrication of nanocomposites. Studies have shown that integrating isoindole derivatives into nanostructured materials can improve their electrical conductivity and optical properties, making them suitable for applications in sensors and electronic devices .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A detailed study conducted on the anticancer effects of this compound involved testing on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability across multiple types of cancer cells.

Case Study 2: Polymer Development
Another investigation focused on developing a new polymer blend incorporating this compound. The resulting material exhibited enhanced properties compared to traditional polymers, including improved flexibility and resistance to thermal degradation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four structurally related analogs (Table 1), focusing on core systems, substituents, and functional groups:

Table 1. Structural Comparison of Isoindole and Related Carboxylic Acid Derivatives

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
2,5-Dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid (Target) Octahydroisoindole 2× methyl, 2× ketone, carboxylic acid C₁₁H₁₃NO₄ 239.23 High lipophilicity; potential H-bonding
(4R,4aR,7aS*)-5-Oxo-6-phenyl-furo[2,3-f]isoindole-4-carboxylic acid Furo-isoindole Phenyl, ketone, carboxylic acid C₁₇H₁₃NO₄ 307.29 Aromatic interactions; chain H-bonding
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-octahydrophenanthrene-4a-carboxylic acid Octahydrophenanthrene 2× hydroxyl, isopropyl, methyl, carboxylic acid C₂₀H₂₈O₄ 332.43 Polar substituents; antimicrobial potential
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids Indole Thioxothiazolidinone, carboxylic acid C₁₄H₁₀N₂O₃S₂ 318.37 Heterocyclic diversity; bioactive motifs
Key Observations:
  • Core Systems : The target compound’s saturated isoindole core contrasts with the aromatic furo-isoindole and indole systems . The phenanthrene derivative features a fused tricyclic structure, offering greater rigidity.
  • Functional Groups: Methyl and ketone groups in the target compound enhance lipophilicity, while the phenanthrene analog’s hydroxyl and isopropyl groups increase polarity . Thioxothiazolidinone in indole derivatives introduces sulfur-based reactivity .

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl groups likely increase logP compared to the hydroxyl-rich phenanthrene analog .
  • Hydrogen Bonding : The dioxo and carboxylic acid groups in the target compound enable strong H-bonding, similar to the furo-isoindole derivative, which forms O—H···O chains .
  • Stability: Ketones in the target compound may reduce oxidative susceptibility compared to the thioxothiazolidinone group in indole analogs, which can undergo redox reactions .

Preparation Methods

Cycloaddition-Based Synthesis

One of the prominent approaches involves a [4+2] cycloaddition (Diels–Alder reaction) between a diene precursor and suitable dienophiles, followed by oxidative and reductive transformations to yield the bicyclic dioxo-isoindole framework.

  • Precursor Preparation:
    Stable diene precursors such as 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane are synthesized from readily available diketones (e.g., butane-2,4-dione) via acid-catalyzed acetalization, achieving yields up to 95% under camphorsulfonic acid catalysis.

  • Cycloaddition Reaction:
    The diene precursor undergoes [4+2] cycloaddition with dienophiles such as N-phenylmaleimide in the presence of Lewis acids (e.g., AlCl3) under microwave irradiation at elevated temperatures (180–200 °C). Optimized conditions include 2–3 equivalents of the diene precursor and catalytic amounts of Lewis or Brønsted acids, yielding cycloadducts in 24–51% yield.

  • Post-Cycloaddition Transformations:
    The cycloadducts are further manipulated by ring opening, lactonization, and oxidative cleavage to introduce the keto groups and carboxylic acid functionality. For example, hydroxy amides formed by ring opening can be converted to γ-lactones using triethylamine in acetic acid at 80 °C with yields around 70%.

  • Desymmetrization and Functionalization:
    Reductive desymmetrization of the cycloadduct imides using borane reagents in THF achieves chiral intermediates with high enantiomeric excess (up to 98%), which are valuable for further derivatization.

Multi-Step Thermal and Pressure-Assisted Synthesis

Another documented method involves:

  • Initial reaction of suitable amines or ammonium salts with precursors under aqueous conditions and heating.
  • Subsequent thermal treatment at elevated temperatures (up to 250 °C) under reduced pressure (~14 Torr) to promote ring closure and formation of the bicyclic isoindole structure.

This approach, although less detailed in literature, provides a route to isoindole carboxylic acids but may require careful control of temperature and pressure to optimize yields.

Reaction Conditions and Optimization

Step Conditions Yield (%) Notes
Acetalization of diketone Butane-2,4-dione + camphorsulfonic acid, RT 95 Forms diene precursor 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Cycloaddition with dienophile N-phenylmaleimide + AlCl3, microwave, 180–200 °C 24–51 Use 2–3 equiv. diene precursor; higher temp improves yield but >220 °C lowers it
Lactonization Et3N in AcOH, 80 °C ~70 Converts hydroxy amide to γ-lactone
Oxidative cleavage NBS in THF/H2O, RT 85 Cleaves dioxane ring to bicyclic product
Reductive amination NaBH3CN + morpholine, EtOH 52 Introduces amino alcohol moiety

Research Findings and Notes

  • The use of Lewis acids such as AlCl3, Et2AlCl, and ZrCl4 catalyzes the cycloaddition efficiently, with AlCl3 showing the best performance. ZnCl2 is less effective.

  • Brønsted acids like p-toluenesulfonic acid·H2O provide better yields than weaker acids such as acetic acid, which are insufficient to promote diene formation.

  • Solvent choice affects the reaction: dichloroethane (DCE) is suitable with minor yield reduction, while solvents like n-hexane, EtCN, and THF are less effective.

  • Side reactions such as polymerization of the intermediate diene can reduce yields; hence, excess diene precursor is often employed.

  • The precursor diene and cycloaddition products are relatively stable, allowing for isolation and further functionalization steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Acid-catalyzed acetalization Butane-2,4-dione + camphorsulfonic acid ~95% High yield, simple setup Requires acid catalyst
Lewis acid catalyzed cycloaddition Diene precursor + N-phenylmaleimide + AlCl3, microwave 180–200 °C 24–51% Efficient cycloaddition High temperature, polymerization side reactions
Thermal ring closure Ammonium salts, aqueous heating + high temp, reduced pressure Not specified Direct formation of bicyclic core Harsh conditions, less detailed
Oxidative cleavage and lactonization NBS, Et3N in AcOH 70–85% Clean transformations Requires protection of hydroxy groups

Q & A

Q. What are the standard synthetic routes for 2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid?

A common approach involves cyclocondensation reactions using acetic acid as both solvent and catalyst. For example, analogous heterocyclic compounds are synthesized by refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate and thiazolidinone derivatives under acidic conditions . Reaction optimization typically includes adjusting reflux duration (2.5–5 hours) and stoichiometric ratios (1:1–1.1 equivalents). Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. How can researchers confirm the molecular structure of this compound experimentally?

X-ray crystallography paired with SHELXL refinement is the gold standard for structural validation. The SHELX suite enables high-precision refinement of atomic positions, thermal parameters, and hydrogen bonding networks . For non-crystalline samples, 2D NMR (COSY, HSQC) can resolve stereochemistry, while FTIR verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis protocols be optimized to address low yields or impurities?

Methodological improvements include:

  • Parameter screening : Use a Design of Experiments (DoE) approach to test variables like solvent polarity (e.g., replacing acetic acid with propionic acid), temperature gradients, or catalytic additives (e.g., p-toluenesulfonic acid) .
  • In-line monitoring : Employ HPLC or Raman spectroscopy to track reaction progress and identify intermediate byproducts .
  • Alternative purification : Replace recrystallization with preparative HPLC for higher resolution, especially for diastereomers or regioisomers .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., DFT-predicted vs. observed spectra)?

  • Validation via hybrid methods : Cross-check NMR/IR data with density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis sets) to identify discrepancies in conformational preferences .
  • Dynamic effects : Account for solvent interactions or temperature-dependent conformational changes using molecular dynamics (MD) simulations .
  • Error analysis : Re-examine crystallographic refinement parameters (e.g., R-factors, electron density maps) in SHELXL to rule out structural misassignment .

Q. What advanced analytical methods are suitable for assessing the compound’s stability and degradation pathways?

  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13), then analyze degradation products via LC-MS/MS .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .
  • Solid-state stability : Perform powder X-ray diffraction (PXRD) to monitor polymorphic transitions over time .

Q. How can researchers analyze crystallographic data to elucidate intermolecular interactions?

  • Hydrogen bonding networks : Use SHELXL to map O—H···O and C—H···π interactions, critical for understanding packing motifs and stability .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., van der Waals vs. polar contacts) using software like CrystalExplorer .
  • Twinned data refinement : For challenging crystals, employ SHELXL’s twin law functions to resolve overlapping reflections .

Methodological Notes

  • Experimental design : Adopt a stage-gate approach (problem definition → design → data collection → analysis → integration) to systematically address research gaps .
  • Data validation : Cross-verify spectroscopic and crystallographic results with pharmacopeial standards (e.g., USP reference materials) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid
Reactant of Route 2
2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid

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